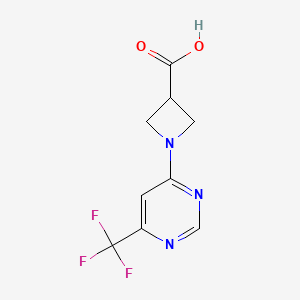

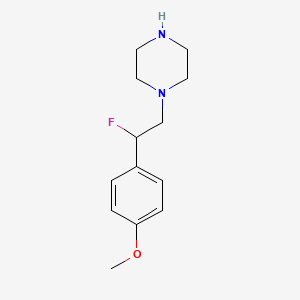

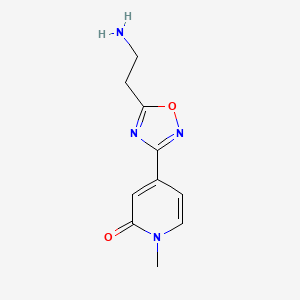

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Übersicht

Beschreibung

5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole (5-F-Pyr-Pyr-1,2,4-OxD) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. This molecule has a unique structure that is composed of two pyridine rings connected by a 1,2,4-oxadiazole ring. It is a fluorinated version of the more commonly studied pyrrolidin-3-yl-3-(pyridin-3-yl)-1,2,4-oxadiazole (Pyr-Pyr-1,2,4-OxD). The fluorine atom in the molecule has been shown to increase its solubility, making it an attractive option for researchers.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Compounds incorporating 1,2,4-oxadiazole and pyridine units have demonstrated notable antimicrobial and antifungal properties. For instance, derivatives synthesized from isonicotinic acid hydrazide exhibited good to moderate antimicrobial activity against various pathogens. The incorporation of pyrrolidine or piperidine rings in these derivatives further enhances their antimicrobial efficacy (Bayrak et al., 2009; Krolenko et al., 2016).

Herbicidal Activity

Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have shown potent herbicidal activity against graminaceous plants, indicating their potential in agricultural applications. These compounds, characterized by their ability to inhibit weed growth without harming crops, underscore the versatility of 1,2,4-oxadiazole derivatives in developing new herbicides (Tajik & Dadras, 2011).

Anticancer Activity

The synthesis of 1,2,4-oxadiazoles, thiadiazoles, and triazoles, along with Mannich bases containing pyridine moieties, has led to compounds with significant in vitro anticancer activity against various human cancer cell lines. This highlights the potential of these compounds in the development of novel anticancer therapies (Abdo & Kamel, 2015).

Antimycobacterial Activity

Derivatives of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have been evaluated for their antimycobacterial activity, showing promising results against Mycobacterium tuberculosis strains, including drug-resistant ones. This suggests a potential pathway for addressing the challenge of tuberculosis treatment resistance (Navarrete-Vázquez et al., 2007).

Optical and Electronic Applications

The synthesis of m-terphenyl oxadiazole derivatives incorporating pyridine units has led to materials with high electron mobility and excellent performance in organic light-emitting diodes (OLEDs). These findings open avenues for the development of advanced materials for electronic and photonic applications (Shih et al., 2015).

Eigenschaften

IUPAC Name |

5-(4-fluoropyrrolidin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c12-8-4-9(14-6-8)11-15-10(16-17-11)7-2-1-3-13-5-7/h1-3,5,8-9,14H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDQPUVCMBXOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C2=NC(=NO2)C3=CN=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1475685.png)

![1-Propyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475688.png)

![2-propylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475689.png)

![2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475695.png)

![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)